molecular formula C12H7Br2NO B8438144 3-(3,5-Dibromobenzoyl)pyridine CAS No. 145691-52-7

3-(3,5-Dibromobenzoyl)pyridine

Cat. No. B8438144
Key on ui cas rn: 145691-52-7
M. Wt: 341.00 g/mol
InChI Key: QOKUYWQTDCOBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504401B2

Procedure details

1,3,5-Tribromo-benzene (31.4 g, 100 mmol) was dissolved under argon in a flame dried three-neck flask in 1000 mL diethylether and the solution was cooled to −72° C. A solution of 62 mL nBuLi (1.6 M in hexane, 100 mmol) was added to the resulting suspension in such a fashion that temperature did not rise above −70° C. The mixture was stirred for 30 min at −75° C. and the reaction was monitored by HPLC. A solution of 10.4 g (100 mmol) 3-cyanopyridine in 100 mL diethylether was added in such a fashion that temperature did not rise above −71° C. The mixture was stirred at −75° C. for 60 min and the reaction was monitored by HPLC. The cooling bath was removed and warmed to −25° C. 2 N HCl (250 mL) was added and the mixture was stirred for 20 min at room temperature. The mixture was made alkaline by addition of 1 N NaOH. The product was extracted with ethyl acetate and the combined organic layers were dried over Na2SO4. The product was purified by chromatography (700 g silica agel, CH2Cl2, then CH2Cl2/ethyl acetate 1:1, UV) to yield 27.7 g (81%) of (3,5-dibromo-phenyl)-pyridin-3-yl-methanone.
Quantity
31.4 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([Br:9])[CH:3]=1.[Li]CCCC.[C:15]([C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1)#N.C([O:25]CC)C>>[Br:9][C:4]1[CH:3]=[C:2]([C:15]([C:17]2[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=2)=[O:25])[CH:7]=[C:6]([Br:8])[CH:5]=1

Inputs

Step One
Name
Quantity
31.4 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)Br)Br
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
10.4 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-72 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at −75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried three-neck flask in 1000 mL diethylether
CUSTOM
Type
CUSTOM
Details
did not rise above −70° C
CUSTOM
Type
CUSTOM
Details
did not rise above −71° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at −75° C. for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −25° C
ADDITION
Type
ADDITION
Details
2 N HCl (250 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 min at room temperature
Duration
20 min
ADDITION
Type
ADDITION
Details
by addition of 1 N NaOH
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography (700 g silica agel, CH2Cl2

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Br)C(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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